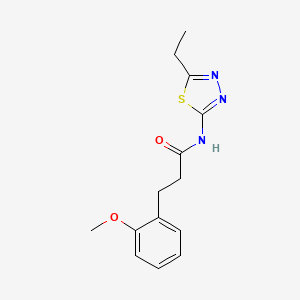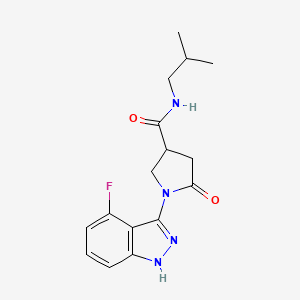
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Propanamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-(2-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, thiadiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound could be studied for its pharmacological properties, including its potential as a drug candidate for various diseases. Its interactions with biological targets and pathways would be of particular interest.
Industry
Industrially, the compound may find applications in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” would depend on its specific biological or chemical activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)propanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)propanamide
Uniqueness
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide” is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group on the thiadiazole ring also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
771508-10-2 |
|---|---|
Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-13-16-17-14(20-13)15-12(18)9-8-10-6-4-5-7-11(10)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,17,18) |
InChI Key |
HXHBASIGYMBQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11016933.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11016936.png)

![3-(1-{[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]carbonyl}propoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11016946.png)
![trans-4-({[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11016949.png)
![N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B11016957.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B11016960.png)
![methyl N-{3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}glycinate](/img/structure/B11016963.png)
![5-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-3-(naphthalen-1-yl)imidazolidine-2,4-dione](/img/structure/B11016970.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016976.png)
![N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide](/img/structure/B11016984.png)

![N-[4-(benzyloxy)phenyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide](/img/structure/B11017020.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11017026.png)
